2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
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Overview
Description
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H27N7O2 and its molecular weight is 337.428. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Advanced Materials
Polymer Synthesis and Properties
Research on the synthesis of tetrahydropteridine C6-stereoisomers and their derivatives highlights advanced methods in chiral molecule synthesis, potentially applicable in pharmaceuticals and material science (S. W. Bailey et al., 1992). Similarly, studies on aromatic polyamides and polyimides based on specific diamines provide insights into the creation of materials with exceptional thermal stability and solubility in polar solvents, offering applications in electronics and high-performance materials (Chin-Ping Yang & Jiun-Hung Lin, 1995).
High-Performance Polymers
Investigations into the thermal, optical, and electrochemical properties of polymers, including poly(pyridine-imide) with pendant pyrene groups, reveal their potential as advanced materials for electronic and optical applications due to their high glass transition temperatures, thermal stability, and unique electrochromic properties (D. Liaw et al., 2007).
Molecular Design and Drug Development
Chemosensors and Fluorescent Materials
The development of novel fluorescent poly(pyridine-imide) acid chemosensors showcases the intersection of organic synthesis and sensor technology, providing materials capable of detecting specific chemical stimuli through fluorescence changes. This research has implications for developing new diagnostic tools and sensors (Kun-Li Wang et al., 2008).
Mechanism of Action
Target of Action
The primary targets of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Compounds with similar structures have been reported to target cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
The exact mode of action of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Similar compounds have been shown to inhibit cdks, thereby affecting cell cycle progression and transcription .
Biochemical Pathways
The specific biochemical pathways affected by N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .
Pharmacokinetics
The ADME properties of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Inhibition of cdks can lead to cell cycle arrest and altered transcription, potentially leading to antitumor activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXECSMVQNMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.